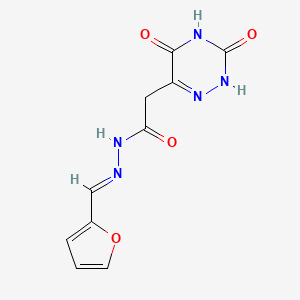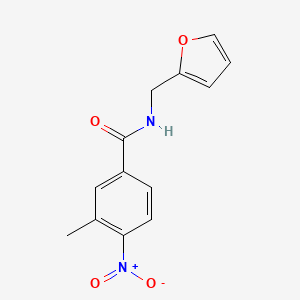
2-(cinnamoylamino)-4-ethoxy-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cinnamoylamino)-4-ethoxy-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.11067264 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
ELISA Development in Food Chemistry
Research conducted by Zhang et al. (2008) in "Food Chemistry" involved the synthesis of haptens, similar in structure to 2-(cinnamoylamino)-4-ethoxy-4-oxobutanoic acid, for the development of a sensitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay was used for analyzing organophosphorous insecticides in fruit samples, highlighting the application of such compounds in improving food safety and monitoring agricultural samples (Zhang et al., 2008).
Multifunctional Activity in Medicinal Chemistry
Peperidou et al. (2017) in "Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry" synthesized derivatives of cinnamic acids, akin to this compound, which exhibited multiple biological activities. These included trypsin and lipoxygenase inhibition, along with antioxidant properties, indicating their potential in developing multitarget therapeutic agents (Peperidou et al., 2017).
Application in Organic Synthesis
Shimizu et al. (2009) in "The Journal of Organic Chemistry" described the synthesis of various heterocyclic compounds using reactions involving structures related to this compound. This research underlines the importance of such compounds in facilitating the synthesis of diverse organic molecules, which can have applications in pharmaceuticals and materials science (Shimizu et al., 2009).
Antioxidant Properties in Medicinal Chemistry
Stanchev et al. (2009) in the "European Journal of Medicinal Chemistry" investigated the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to this compound. Their findings suggest the potential of these compounds in mitigating oxidative stress, which is a key factor in various diseases (Stanchev et al., 2009).
Insights into Enzyme Substrate Specificity
Kroon et al. (1997) in the "European Journal of Biochemistry" used methyl esters of phenylalkanoic acids, similar to this compound, to probe the active sites of esterases. This study enhances our understanding of enzyme specificity and catalysis, which is crucial in biochemistry and drug development (Kroon et al., 1997).
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve elucidating its synthesis pathways, studying its physical and chemical properties, understanding its mechanism of action, and assessing its safety and hazards. There may also be interest in exploring its potential applications in various fields .
Propiedades
IUPAC Name |
4-ethoxy-4-oxo-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-21-14(18)10-12(15(19)20)16-13(17)9-8-11-6-4-3-5-7-11/h3-9,12H,2,10H2,1H3,(H,16,17)(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTOCPPBUCKNOM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)NC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(C(=O)O)NC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(3-Chlorophenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone](/img/structure/B5518034.png)

![(2R)-3-acetyl-1-[2-(diethylamino)ethyl]-4-hydroxy-2-phenyl-2H-pyrrol-5-one](/img/structure/B5518045.png)
![8-[3-(ethoxymethyl)-4-methoxybenzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518053.png)
![ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate](/img/structure/B5518055.png)

![N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5518064.png)
![1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5518074.png)
![2-({[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5518082.png)
![benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5518088.png)
![2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5518093.png)
![3-{[4-(5-chloropyridin-2-yl)piperazin-1-yl]methyl}piperidin-3-ol](/img/structure/B5518104.png)
![7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5518110.png)

